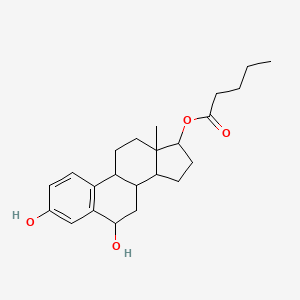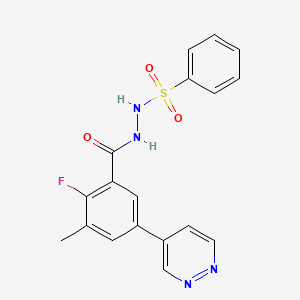![molecular formula C8H19N5 B12294096 1-[N'-[3-[4-[3-[[amino-(hexylcarbamoylamino)methylidene]amino]propyl]piperazin-1-yl]propyl]carbamimidoyl]-3-hexylurea; methanesulfonic acid](/img/structure/B12294096.png)
1-[N'-[3-[4-[3-[[amino-(hexylcarbamoylamino)methylidene]amino]propyl]piperazin-1-yl]propyl]carbamimidoyl]-3-hexylurea; methanesulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
IPEXIDINE MESYLATE is a chemical compound with the molecular formula C28H62N10O8S2. It is known for its complex structure, which includes piperazine and urea derivatives. This compound is used in various scientific research applications due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of IPEXIDINE MESYLATE involves multiple steps, starting with the preparation of the piperazine derivative. The reaction typically involves the use of methanesulfonic acid to form the mesylate salt. The process requires precise control of reaction conditions, including temperature and pH, to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of IPEXIDINE MESYLATE follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
化学反応の分析
Types of Reactions
IPEXIDINE MESYLATE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
The reactions of IPEXIDINE MESYLATE typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from the reactions of IPEXIDINE MESYLATE depend on the type of reaction and the reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may produce alcohols .
科学的研究の応用
IPEXIDINE MESYLATE has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: It is used in the study of biological processes and as a tool for investigating cellular mechanisms.
Medicine: It is used in the development of new drugs and as a reference compound in pharmacological studies.
作用機序
The mechanism of action of IPEXIDINE MESYLATE involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity and affecting various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Some compounds similar to IPEXIDINE MESYLATE include:
Tosylates: These compounds also contain sulfonate groups and are used in similar applications.
Other Mesylates: These compounds share the methanesulfonate group and have similar chemical properties.
Uniqueness
IPEXIDINE MESYLATE is unique due to its specific structure and the presence of both piperazine and urea derivatives. This combination of functional groups gives it distinct chemical properties and makes it suitable for a wide range of applications .
特性
分子式 |
C8H19N5 |
|---|---|
分子量 |
185.27 g/mol |
IUPAC名 |
2-(1-propylpiperazin-2-yl)guanidine |
InChI |
InChI=1S/C8H19N5/c1-2-4-13-5-3-11-6-7(13)12-8(9)10/h7,11H,2-6H2,1H3,(H4,9,10,12) |
InChIキー |
WNQXVESFGLJBII-UHFFFAOYSA-N |
正規SMILES |
CCCN1CCNCC1N=C(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[6-[5-(4-Hydroxy-3,5-dimethoxyphenyl)-2-[hydroxy-(4-hydroxy-3-methoxyphenyl)methyl]-1,4-dioxepan-6-yl]-2-[hydroxy-(4-hydroxy-3-methoxyphenyl)methyl]-1,4-dioxepan-5-yl]-2,6-dimethoxyphenol](/img/structure/B12294020.png)
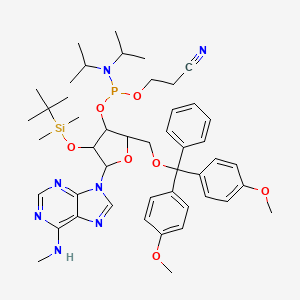

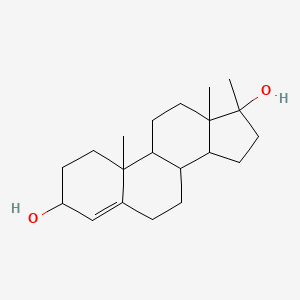
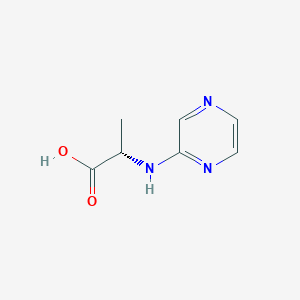
![Tert-butyl 3-benzylsulfanyl-2-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]propanoate](/img/structure/B12294045.png)
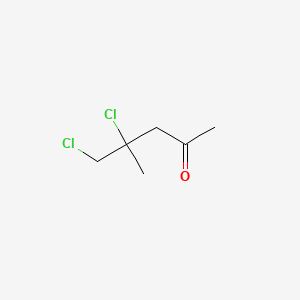
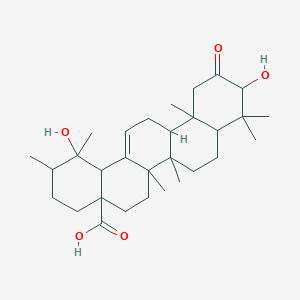
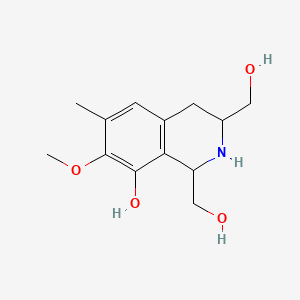
![5-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic Acid Pinacol Ester](/img/structure/B12294075.png)
![[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12294079.png)
